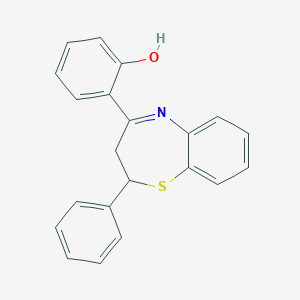
3-(2-NITROPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-NITROPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-NITROPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 2-nitrobenzaldehyde with anthranilic acid to form an intermediate, which is then cyclized to produce the quinazolinone core. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-NITROPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are often used.
Cyclization: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(2-NITROPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 3-(2-NITROPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitrophenyl and phenyl groups can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenyl)-1-benzoyl-1H-benzimidazole: Shares the nitrophenyl group and has similar biological activities.
4-(3-nitrophenyl)thiazol-2-ylhydrazone: Another compound with a nitrophenyl group, known for its enzyme inhibitory properties.
2,3-disubstituted indoles: Compounds with similar structural features and potential therapeutic applications.
Uniqueness
3-(2-NITROPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and the quinazolinone core. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H13N3O3 |
|---|---|
Molecular Weight |
343.3g/mol |
IUPAC Name |
3-(2-nitrophenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H13N3O3/c24-20-15-10-4-5-11-16(15)21-19(14-8-2-1-3-9-14)22(20)17-12-6-7-13-18(17)23(25)26/h1-13H |
InChI Key |
MYZWEQQMVCQEKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-methylbenzylidene)-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B429559.png)
![6-(2-naphthylmethylene)-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B429562.png)
![6-(1-naphthylmethylene)-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B429563.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B429564.png)

![2-{3-Acetyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-2,3-dihydro-1,3-benzothiazol-2-yl}phenyl acetate](/img/structure/B429567.png)
![2-[2-(2-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol](/img/structure/B429568.png)

![2-[2-(3-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol](/img/structure/B429572.png)
![2-[2-(2,3-Dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol](/img/structure/B429574.png)
![5-Methoxy-2-[2-(2-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol](/img/structure/B429575.png)
![2-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol](/img/structure/B429577.png)
![ethyl 1-[(1H-benzimidazol-1-ylacetyl)amino]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B429580.png)
